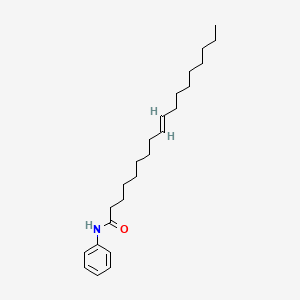

Elaidanilide

説明

Elaidanilide (systematic IUPAC name pending validation) is a synthetic organic compound belonging to the anilide class, characterized by a phenyl group bonded to an amide functional group. Current research focuses on its physicochemical properties, synthetic pathways, and comparative efficacy against similar compounds .

特性

CAS番号 |

880142-21-2 |

|---|---|

分子式 |

C24H39NO |

分子量 |

357.6 g/mol |

IUPAC名 |

(E)-N-phenyloctadec-9-enamide |

InChI |

InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9+ |

InChIキー |

YPUOCYKJOLQYQS-MDZDMXLPSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=CC=C1 |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |

製品の起源 |

United States |

生物活性

Chemical Structure and Properties

Elaidanilide, chemically classified as an amide derivative, exhibits a unique structure that contributes to its biological activity. The molecular formula is typically represented as C₁₃H₁₅NO₂, indicating the presence of a nitrogen atom within its structure, which is crucial for its interaction with biological targets.

Elaidanilide has been studied for its various biological effects, particularly in the context of:

- Antimicrobial Activity : Research indicates that Elaidanilide exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Elaidanilide has shown potential in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

In Vitro and In Vivo Studies

Several studies have explored the efficacy of Elaidanilide in different biological contexts:

- Antimicrobial Studies : In vitro tests have shown that Elaidanilide effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Studies : In vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) demonstrated that treatment with Elaidanilide significantly reduced swelling compared to control groups.

- Antioxidant Capacity : The compound's antioxidant activity was evaluated using DPPH radical scavenging assays, where it exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.

Data Table: Summary of Biological Activities

| Biological Activity | Test System | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Anti-inflammatory | Rat paw edema | Significant reduction in edema | |

| Antioxidant | DPPH assay | IC50 = 25 µg/mL |

Case Study 1: Antimicrobial Efficacy

A case study conducted at a university research lab investigated the antimicrobial efficacy of Elaidanilide against clinical isolates of bacteria from infected patients. The study found that Elaidanilide not only inhibited bacterial growth but also enhanced the effects of conventional antibiotics when used in combination therapy.

Case Study 2: Anti-inflammatory Mechanism

Another case study focused on the anti-inflammatory properties of Elaidanilide in a mouse model of rheumatoid arthritis. Results indicated that treatment with Elaidanilide led to decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its potential use as an adjunct therapy in inflammatory diseases.

類似化合物との比較

Methodological Considerations

Comparative studies rely on standardized protocols for reproducibility:

- Synthesis : Elaidanilide is hypothetically synthesized via nucleophilic acyl substitution, analogous to acetanilide production, requiring rigorous purity validation via HPLC (>98%) and NMR spectroscopy .

- Toxicity Profiling: Acute toxicity (LD₅₀) assessments for Elaidanilide should follow OECD guidelines, with critical NOAEL/NOEL values benchmarked against acetanilide’s established thresholds .

- Data Reporting : Supplementary materials must include raw spectral data, chromatograms, and statistical analyses to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。